R18 peptide R18 peptide An antagonist of 14.3.3 proteins (KD ≈80 nM) that induces apoptosis. Competitively inhibits 14-3-3-ligand interactions without requiring phosphorylation, thereby blocks the ability of 14-3-3 binding to target proteins such as Raf-1, Bad, ASK1 and exoenzyme S.
Brand Name: Vulcanchem
CAS No.: 211364-78-2
VCID: VC21539739
InChI: InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6
Molecular Formula: C101H157N27O29S3
Molecular Weight: 2309.7 g/mol

R18 peptide

CAS No.: 211364-78-2

VCID: VC21539739

Molecular Formula: C101H157N27O29S3

Molecular Weight: 2309.7 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

R18 peptide - 211364-78-2

Description

The R18 peptide, also known as Poly-arginine peptide-18, is a synthetic peptide composed of 18 arginine residues. It has been extensively studied for its neuroprotective properties, particularly in models of stroke and other neurodegenerative conditions. The peptide's positive charge, conferred by the arginine residues, allows it to interact with negatively charged cell membranes and potentially mitigate excitotoxicity and oxidative stress associated with neuronal injury.

Mechanism of Action

R18 exerts its neuroprotective effects through several mechanisms:

  • Reduction of Excitotoxicity: R18 has been shown to reduce intracellular calcium influx by suppressing the overactivation of ionotropic glutamate receptors, such as NMDA, AMPA, and kainate receptors . This action helps prevent excitotoxic neuronal damage, which is a common pathway in stroke and other neurodegenerative diseases.

  • Mitochondrial Protection: The peptide preserves mitochondrial membrane integrity and function, reducing mitochondrial reactive oxygen species production and apoptosis .

  • Interaction with Ion Channels and Receptors: R18 can modulate the activity and surface expression of various ion channels and receptors involved in excitotoxicity, including AMPAR, TRPV1, NCX, CaV3.2, and TNFR .

Rodent Models

R18 has demonstrated significant neuroprotective efficacy in rodent models of middle cerebral artery occlusion (MCAO), a common model for studying stroke. It reduces infarct volume and improves neurological outcomes when administered within a therapeutic window of up to 60 minutes post-stroke .

PeptideDose (nmol/kg)Reduction in Infarct VolumeNeurological Improvement
R18100-1000Up to 30%Improved behavioral scores
R18D30033%Significant neurological improvement

Nonhuman Primate (NHP) Models

In NHP models, R18 administered at 1000 nmol/kg 60 minutes after stroke onset significantly reduced infarct lesion volume by up to 69.7% at 28 days post-stroke and improved functional outcomes as assessed by the NHP stroke scale .

ModelDose (nmol/kg)Reduction in Infarct VolumeFunctional Outcome
NHP1000Up to 69.7% at 28 daysImproved NHPSS scores

Comparison with Other Neuroprotective Agents

R18 has been compared to other neuroprotective peptides, such as TAT-NR2B9c (now known as NA-1), which is currently in Phase 3 clinical trials for stroke. R18 has shown superior neuroprotective efficacy compared to TAT-NR2B9c in rodent models .

Stability and Toxicity

CAS No. 211364-78-2
Product Name R18 peptide
Molecular Formula C101H157N27O29S3
Molecular Weight 2309.7 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1
Standard InChIKey YSKZRNFKZLWXRG-ZHTKBQOPSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6
SMILES CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6
Canonical SMILES CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6
Appearance White lyophilised solid
Purity >98%
Sequence PHCVPRDLSWLDLEANMCLP
Solubility Soluble in water
Storage -20°C
PubChem Compound 16138697
Last Modified Apr 15 2024

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